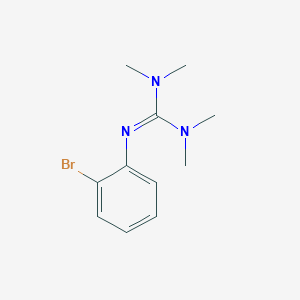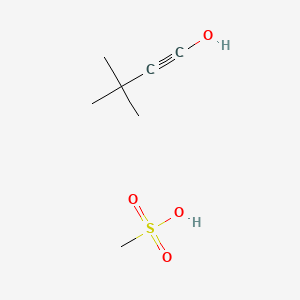
3,3-Dimethylbut-1-yn-1-ol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylbut-1-yn-1-ol is an organic compound with the molecular formula C6H10O. It is also known as tert-butylacetylene. Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH4O3S. These compounds are often used in various chemical reactions and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Dimethylbut-1-yn-1-ol can be synthesized through the reaction of 3,3-dimethyl-1-butyne with methanesulfonyl chloride and triethanolamine to produce its mesylate. The mesylate is then displaced to make thiolacetate .
Industrial Production Methods
Industrial production methods for 3,3-Dimethylbut-1-yn-1-ol typically involve the use of large-scale organic synthesis techniques. Methanesulfonic acid is produced industrially by the oxidation of methyl mercaptan or dimethyl sulfide with oxygen or nitrogen dioxide.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethylbut-1-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,3-Dimethylbut-1-yn-1-ol and methanesulfonic acid have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and in the preparation of pharmaceuticals.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Used in the development of drugs and therapeutic agents.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylbut-1-yn-1-ol involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the molecule, which interact with reagents and catalysts to form new products. Methanesulfonic acid acts as a strong acid and can protonate various substrates, facilitating their transformation into desired products .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1-butene: Similar in structure but differs in the presence of a double bond instead of a triple bond.
tert-Butylacetylene: Another name for 3,3-Dimethylbut-1-yn-1-ol.
Methanesulfonyl chloride: A derivative of methanesulfonic acid used in various chemical reactions
Uniqueness
3,3-Dimethylbut-1-yn-1-ol is unique due to its triple bond and the presence of a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Methanesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in various chemical processes.
Propiedades
Número CAS |
105639-61-0 |
|---|---|
Fórmula molecular |
C7H14O4S |
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
3,3-dimethylbut-1-yn-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C6H10O.CH4O3S/c1-6(2,3)4-5-7;1-5(2,3)4/h7H,1-3H3;1H3,(H,2,3,4) |
Clave InChI |
IAESPIWTBJUKCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CO.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)

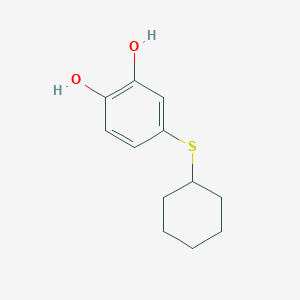
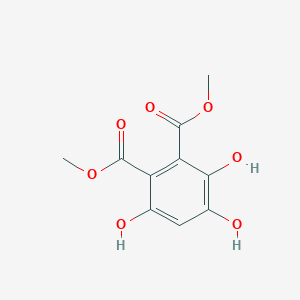
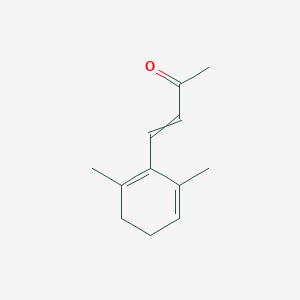
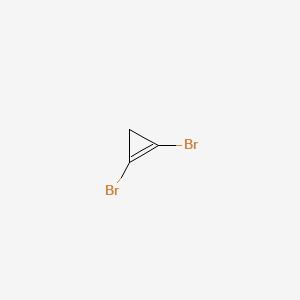

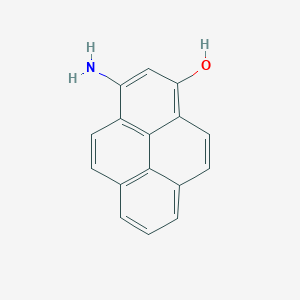
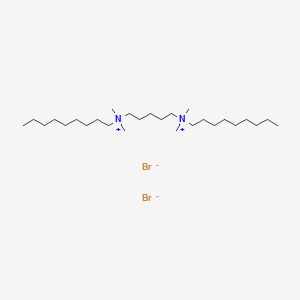
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)
